3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is likely a derivative of tetramethyl-1,3,2-dioxaborolane, which is often used for borylation . The 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) group is commonly found in boronic acid esters .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through borylation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be similar to those of other boronic acid esters. For example, the compound is likely to have a relatively high boiling point and a density around 1.1 g/cm^3 .Scientific Research Applications
Suzuki Cross-Coupling Reaction Applications : A study by Babudri et al. (2006) describes a method for introducing aryl and vinyl substituents into the 5 or 7 position of 8-hydroxyquinoline using Suzuki cross-coupling reactions. This method utilizes compounds related to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline (Babudri, 2006).
Structural and DFT Studies : Huang et al. (2021) conducted a study on the synthesis, crystal structure, and DFT analysis of compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This research provides insight into the physicochemical properties of such compounds (Huang et al., 2021).
Synthesis and Characterization of Boronic Esters : Wu et al. (2021) synthesized and characterized compounds including 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile. This study contributes to the understanding of boronic ester chemistry (Wu et al., 2021).
Development of New Building Blocks for Drug Synthesis : Büttner et al. (2007) described the use of a similar compound, 4,4,5,5-tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane, as a new building block for biologically active compounds, demonstrating the potential for drug development (Büttner et al., 2007).
Synthesis of Pyridylboronic Acids for Suzuki Coupling : Li et al. (2005) explored the synthesis of 3-Pyridylboronic Acid and its Pinacol Ester, demonstrating another application of boron-based compounds in Suzuki coupling reactions (Li et al., 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures are often used in the suzuki-miyaura cross-coupling reaction , suggesting that this compound may interact with palladium catalysts and various organic substrates.
Mode of Action
The compound is likely to participate in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic ester moiety of the compound interacts with a palladium catalyst and an organic substrate, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in various synthetic pathways, leading to the production of a wide range of organic compounds . The downstream effects of this reaction depend on the specific substrates used and the subsequent reactions they undergo.
Result of Action
The primary result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, depending on the specific substrates used in the reaction.
Action Environment
The efficacy and stability of the compound are likely to be influenced by environmental factors such as temperature, pH, and the presence of a suitable catalyst . For example, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base .
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)12-9-11-7-5-6-8-13(11)17-10-12/h9-10H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIVVYUCVMLVLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCCC3)N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682371 |
Source
|
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-50-5 |
Source
|
Record name | 5,6,7,8-Tetrahydro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.